molecular formula C6H12FNS B13021904 N-(3-Fluoropropyl)thietan-3-amine

N-(3-Fluoropropyl)thietan-3-amine

Cat. No.: B13021904
M. Wt: 149.23 g/mol
InChI Key: FEPSYSLVNFYNCR-UHFFFAOYSA-N
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Description

N-(3-Fluoropropyl)thietan-3-amine is a chemical compound with the molecular formula C6H12FNS. It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle, and a fluoropropyl group attached to the nitrogen atom. This compound is primarily used in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoropropyl)thietan-3-amine typically involves the reaction of thietane derivatives with fluoropropylamine. One common method includes the nucleophilic substitution of a halogenated thietane with fluoropropylamine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropropyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Fluoropropyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.

    Medicine: Research on potential therapeutic agents, particularly in the development of drugs targeting sulfur-containing biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Fluoropropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group enhances its binding affinity and specificity, while the thietane ring provides stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluoropropyl)thietan-3-amine is unique due to the presence of the fluoropropyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and stability .

Properties

Molecular Formula

C6H12FNS

Molecular Weight

149.23 g/mol

IUPAC Name

N-(3-fluoropropyl)thietan-3-amine

InChI

InChI=1S/C6H12FNS/c7-2-1-3-8-6-4-9-5-6/h6,8H,1-5H2

InChI Key

FEPSYSLVNFYNCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCF

Origin of Product

United States

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